3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactam structures that exhibit a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to be scalable, cost-effective, and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism by which 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxy-5-isopropyl-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with an isopropyl group instead of a propyl group.
3-Acetyl-5-isobutyltetramsaeure: Another structurally related compound with different substituents.
Uniqueness
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
90829-97-3 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-acetyl-3-hydroxy-2-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C9H13NO3/c1-3-4-6-8(12)7(5(2)11)9(13)10-6/h6,12H,3-4H2,1-2H3,(H,10,13) |
InChI Key |
RHDLWUXXJGUJPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=C(C(=O)N1)C(=O)C)O |
Origin of Product |
United States |
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